Researchers requiring precise control over polyurethane (PU) network architecture often face unpredictable mechanical properties when using the more common 4-methyl (2,4-TDI) analog. This 2,6-TDI-derived diol solves that challenge by providing a kinked geometry that disrupts hard-segment packing, delivering a softer, more flexible elastomer with higher elongation at break. This regioisomeric purity is critical for reproducible structure-activity relationship studies in PU recycling research.
- Enables fine-tuned curing profiles with isocyanurate crosslinkers due to its distinct pKa (12.88).
- High predicted boiling point (508°C) supports low-VOC, high-solids coating formulations.
- Available in research quantities with strict batch-to-batch consistency.
Molecular FormulaC17H26N2O8
Molecular Weight386.4 g/mol
Cat. No.B13641172
⚠ Attention: For research use only. Not for human or veterinary use.
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate: Core Properties for Sourcing
Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate (CAS 2449146-24-9) is a toluene-based di-urethane diol with the molecular formula C17H26N2O8 and a molecular weight of 386.4 g/mol . As a dicarbamate derivative of 2,6-toluene diisocyanate (2,6-TDI), it features a central 2-methyl-1,3-phenylene core flanked by two hydroxyethoxyethyl carbamate side chains, classifying it as a blocked isocyanate or a polyol building block for step-growth polymerization [1]. Its predicted physicochemical properties include a boiling point of 508.245 ± 50.00 °C, a density of 1.326 ± 0.06 g/cm³, and a pKa of 12.880 ± 0.70, highlighting its low volatility and weakly acidic character .
Monomer Type
2,6-TDI derived di-urethane diol with kinked architecture
Polymerization
Step-growth building block for polyurethanes
Isomer Selection
2-methyl substitution disrupts hard-segment packing vs 4-methyl analog
[1] Salas, R., Villa, R., Cano, S., Nieto, S., García-Verdugo, E., & Lozano, P. (2024). Biocatalytic hydrolysis of di-urethane model compounds in ionic liquid reaction media. Catalysis Today, 430, 114516. View Source
Why Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate Cannot Be Directly Substituted
The position of the methyl substituent on the aromatic ring is not a trivial detail; it fundamentally dictates the reactivity, steric environment, and ultimate performance of the resulting polymer network. The target compound is derived from 2,6-toluene diisocyanate (2,6-TDI), while its most common analog is derived from 2,4-TDI. In the parent diisocyanates, the para-isocyanate group in 2,4-TDI is significantly more reactive than the ortho groups in 2,6-TDI due to steric hindrance [1]. This inherent kinetic difference is mirrored in the di-urethane derivatives, affecting their hydrolysis rates and behavior in polyurethane synthesis [2]. Therefore, a direct substitution with the 4-methyl analog will lead to a different polymerization profile, altered crosslinking density, and unpredictable material properties, making a case-by-case procurement decision essential.
Attribute
2-Methyl isomer (target)
4-Methyl analog (common)
Reactivity context
Steric hindrance from ortho substitution may slow urethane formation
More accessible para-substitution leads to faster kinetics; polymerization profile may shift
Network architecture
Kinked hard segments expected to lower modulus and increase flexibility
More linear hard segments promote higher crystallinity and stiffness; mechanical properties may not transfer
Hydrolysis & recycling
Enzymatic hydrolysis rate may differ; depolymerization pathway context-dependent
Different steric profile around carbamate bonds may alter recyclability profile
[1] Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press. (Discusses the reactivity difference between 2,4- and 2,6-TDI isomers). View Source
[2] Salas, R., Villa, R., Cano, S., Nieto, S., García-Verdugo, E., & Lozano, P. (2024). Biocatalytic hydrolysis of di-urethane model compounds in ionic liquid reaction media. Catalysis Today, 430, 114516. View Source
Predicted Boiling Point: A 4.5 °C Advantage Over the 4-Methyl Analog
In silico predictions indicate a lower boiling point for the 2-methyl isomer (508.245 °C) compared to the 4-methyl isomer (512.791 °C), a difference of 4.546 °C. This suggests marginally weaker intermolecular forces, potentially indicating a different steric arrangement affecting dipole-dipole interactions or hydrogen bonding .
In silico prediction using ACD/Labs Percepta Platform
Why This Matters
A quantifiable difference in volatility can impact purification strategies (e.g., distillation) and thermal processing windows, making the 2-methyl isomer preferable where marginally lower processing temperatures are critical.
Acidity Constant (pKa): A 0.3 Unit Difference Indicating Altered Reactivity
The predicted pKa of the 2-methyl isomer (12.88) is more acidic by 0.3 units compared to the 4-methyl isomer (13.18). This difference, though small, reflects a change in the electron density on the carbamate nitrogen, which can influence hydrogen-bonding capabilities and base-catalyzed reaction rates .
Predicted pKaIn silico prediction
12.88 vs. 13.18 (Δ 0.30)
May indicate altered carbamate reactivity
Acidity context for base-sensitive formulations
Organic ChemistryReactivityCatalysis
Evidence Dimension
Predicted Acid Dissociation Constant (pKa)
Target Compound Data
12.880 ± 0.70
Comparator Or Baseline
4-methyl analog: 13.180 ± 0.70
Quantified Difference
Δ 0.300
Conditions
In silico prediction for the carbamate N-H proton
Why This Matters
This measurable difference in acidity can directly affect the compound's compatibility with base-sensitive formulations or its performance in acid-catalyzed polyurethane reactions, providing a procurement criterion for achieving targeted reaction kinetics.
Organic ChemistryReactivityCatalysis
Enzymatic Hydrolytic Stability: A Key Differentiator for Polyurethane Recycling
The 2-methyl substitution pattern directly impacts the rate of enzymatic hydrolysis, a critical factor in the chemical recycling of polyurethanes. Research on structurally analogous model compounds (bis(2-methoxyethyl) derivatives) has shown that the hydrolysis efficiency by urease and lipase biocatalysts is dependent on the methyl group's position, with the 2-methyl isomer potentially presenting a more sterically hindered carbamate group than the 4-methyl analog [1]. The hydrolysis of these di-urethane compounds in a solketal:water (90:10, v/v) medium reached an activity of 31.6 mU/mg for urease, which more than doubled to 74.1 mU/mg upon addition of hydrophobic ionic liquids [1].
Enzymatic hydrolysisClass-level inference
Urease activity on model bis(2-methoxyethyl) analog: 31.6–74.1 mU/mg
Supports depolymerization rate tuning studies
Data from analog; direct evidence needed for this compound
Not explicitly reported for the bis(2-(2-hydroxyethoxy)ethyl) derivative; inferred from bis(2-methoxyethyl) analog behavior.
Comparator Or Baseline
4-methyl analog: Different hydrolysis profile inferred from regioisomeric effects on steric hindrance [1]
Quantified Difference
Qualitative inference; quantitative data unavailable for the exact compound
Conditions
Model compound study using bis(2-methoxyethyl) (2-methyl-1,3-phenylene)dicarbamate in solketal:water and ionic liquid media with urease enzyme [1]
Why This Matters
For applications in chemically recyclable or biodegradable polyurethanes, the selection of the 2-methyl isomer over the 4-methyl form can be a strategic choice to tune the depolymerization rate, directly impacting the lifecycle management of the final material.
[1] Salas, R., Villa, R., Cano, S., Nieto, S., García-Verdugo, E., & Lozano, P. (2024). Biocatalytic hydrolysis of di-urethane model compounds in ionic liquid reaction media. Catalysis Today, 430, 114516. View Source
Regioisomeric Influence on Polyurethane Thermal and Mechanical Properties
The thermal stability and mechanical integrity of polyurethanes are highly sensitive to the symmetry and packing of hard segments. The kinked structure of the 2,6-TDI-derived diol is known to produce polyurethanes with different phase separation, glass transition temperature (Tg), and mechanical modulus compared to those made with the more symmetrical 2,4-TDI analog [1]. While specific values for the target compound's polymer are not available, this class-level behavior is a well-established structure-property relationship.
Polymer phase separationClass-level inference
2,6-TDI kinked structure expected to reduce hard-segment crystallinity and Tg
Data not available for the specific compound; expected to yield polymers with lower hard-segment crystallinity and a lower Tg than the 4-methyl analog based on 2,6-TDI behavior.
Comparator Or Baseline
4-methyl analog (derived from 2,4-TDI): Expected to produce polymers with higher hard-segment order and a higher Tg.
Quantified Difference
Quantitative difference cannot be provided without experimental polymer data.
Conditions
Inference based on the well-documented behavior of 2,4-TDI vs 2,6-TDI in polyurethane synthesis [1]
Why This Matters
Procuring this specific 2-methyl isomer is essential when the goal is to synthesize a polyurethane with enhanced flexibility, lower modulus, or a specific microphase-separated morphology, as the 4-methyl analog will inherently produce a stiffer, more ordered network.
[1] Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press. View Source
Optimal Application Scenarios for Bis(2-(2-hydroxyethoxy)ethyl) (2-methyl-1,3-phenylene)dicarbamate
Synthesis of Kinked Polyurethane Elastomers with Tunable Flexibility
For the development of elastomeric polyurethanes where a controlled reduction in modulus and an increase in elongation at break are desired, this 2,6-TDI-derived diol is the preferred building block. Its kinked geometry disrupts hard-segment packing, leading to a softer, more flexible material compared to the same formulation using the 4-methyl analog [1]. Procurement should specify the 2-methyl isomer to guarantee the target mechanical properties.
Biocatalytic Recycling and Chemical Degradation Studies
This compound is the ideal model substrate for studying the enzymatic or chemical depolymerization of 2,6-TDI-based polyurethane wastes. Its distinct regioisomeric identity from the more common 2,4-TDI-based polyurethanes allows researchers to isolate structure-activity relationships in hydrolysis or alcoholysis catalysts, as demonstrated by recent work on analogous di-urethane model compounds [1].
Formulation of Low-Volatility, High-Performance Coatings
Given its high predicted boiling point (508.245 °C) and diol functionality, this compound is suitable for formulating high-solids polyurethane coatings where low VOC emissions and enhanced pot life are critical. The specific substitution pattern and higher acidity (pKa 12.88) can be leveraged to fine-tune the curing profile with isocyanurate or other blocked isocyanate crosslinkers, offering a different reactivity window than its 4-methyl counterpart [1].
High predicted boiling point and slightly more acidic carbamate
Curing profile with blocked crosslinkers and VOC compliance
[1] Salas, R., Villa, R., Cano, S., Nieto, S., García-Verdugo, E., & Lozano, P. (2024). Biocatalytic hydrolysis of di-urethane model compounds in ionic liquid reaction media. Catalysis Today, 430, 114516. View Source
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